5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
The synthesis of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with methylamine and glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production time.
Chemical Reactions Analysis
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted imidazolidine derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential use as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system.
Comparison with Similar Compounds
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities.
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological properties.
5-(4-Nitrophenyl)-5-methylimidazolidine-2,4-dione: The nitro group can enhance the compound’s antimicrobial activity but may also increase its toxicity.
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazolidine-2,4-dione scaffold in medicinal chemistry and other fields.
Biological Activity
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidine-2,4-dione class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- Structure : The compound features an ethoxy group attached to a phenyl ring, contributing to its unique properties.
Biological Activities
The compound exhibits several significant biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antifungal Activity : Research indicates that it possesses antifungal properties, making it a candidate for treating fungal infections.
- Anticonvulsant Activity : Preliminary studies suggest that it may modulate neurotransmitter release or receptor activity in the central nervous system, potentially serving as an anticonvulsant.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticonvulsant activity may be attributed to modulation of neurotransmitter systems. Additionally, the compound may inhibit certain enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique biological profiles:
Compound Name | Key Differences | Biological Activity |
---|---|---|
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione | Contains a methoxy group instead of an ethoxy group | Varies; potential differences in activity |
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione | Presence of chlorine alters reactivity | May exhibit enhanced or reduced biological activity |
5-(4-Nitrophenyl)-5-methylimidazolidine-2,4-dione | Nitro group enhances antimicrobial activity | Increased toxicity but greater efficacy against microbes |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Antifungal Properties : In vitro tests revealed that the compound inhibited the growth of Candida species with an MIC of 16 µg/mL, showcasing its potential as an antifungal agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage in vitro, suggesting its utility in neurological disorders.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWJQLCMYETMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988190 | |
Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68524-15-2 | |
Record name | Hydantoin, 5-(p-ethoxyphenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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